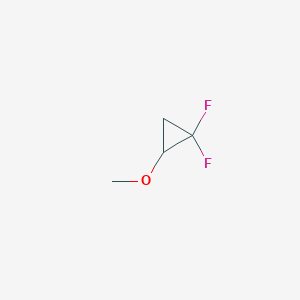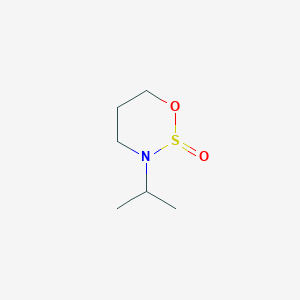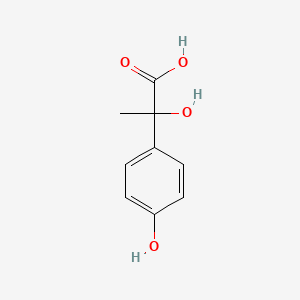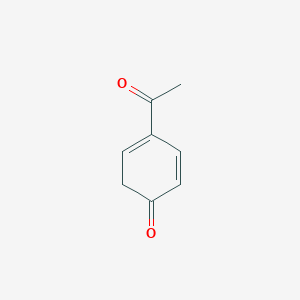![molecular formula C10H16O B13795698 Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is a chiral cyclopentanone derivative. It is known for its unique structure, which includes a cyclopentanone ring substituted with a methyl group and a propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) can be achieved through several methods. One efficient method involves the asymmetric Michael addition of chiral allenyltitanium to alkylidenemalonate. This reaction proceeds with excellent diastereo- and enantioselectivity, making it a practical approach for obtaining the desired chiral cyclopentanone .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily accessible optically active secondary propargylphosphates and a Ti(O-i-Pr)4/2i-PrMgCl reagent. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, its derivatives can interact with enzymes and receptors involved in steroid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone, 2-methyl-3-(1-methylethyl)-: This compound has a similar structure but differs in the substitution pattern on the cyclopentanone ring.
Cyclopentanone, 2-methyl-3-[(1R)-1-methylbutyl]-: Another similar compound with a different alkyl substitution.
Uniqueness
Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI) is unique due to its specific chiral centers and the presence of a propenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2R,3R)-3-[(2R)-but-3-en-2-yl]-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-4-7(2)9-5-6-10(11)8(9)3/h4,7-9H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
HZPTUZOVSXOQLC-IWSPIJDZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CCC1=O)[C@H](C)C=C |
Kanonische SMILES |
CC1C(CCC1=O)C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
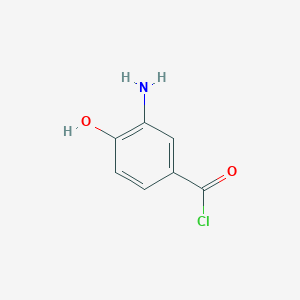
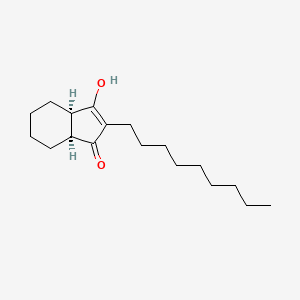

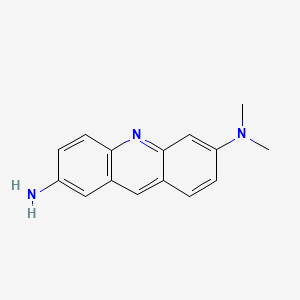
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
